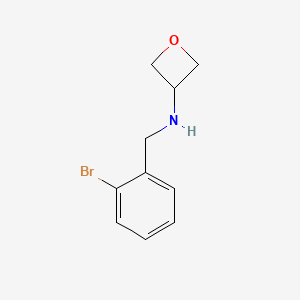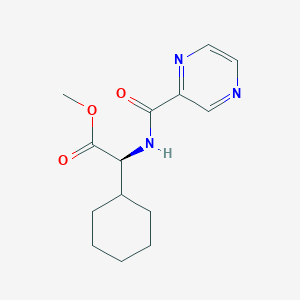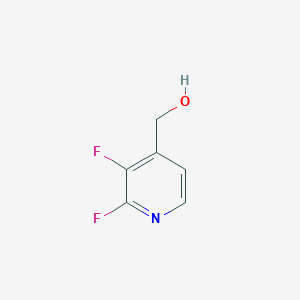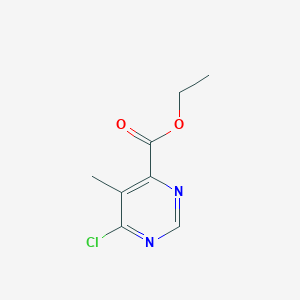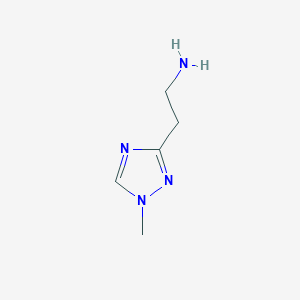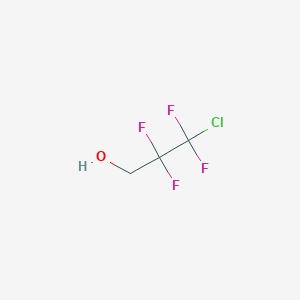
2-(1H-苯并咪唑-2-基)丙酰胺
描述
3-(1H-benzimidazol-2-yl)propanimidamide is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)propanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)propanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
在医药领域,2-(1H-苯并咪唑-2-基)丙酰胺因苯并咪唑部分的药理学意义而具有前景。 苯并咪唑衍生物以其抗菌特性而闻名,该化合物有可能用于开发新的治疗剂 .
农业
作为苯并咪唑衍生物,该化合物可能在农业中用作杀菌剂。 苯并咪唑类杀菌剂以其在控制作物中广泛的真菌病害方面的有效性而闻名 . 进一步的研究可以探索其作为农业化学品的功效和安全性。
材料科学
在材料科学中,苯并咪唑及其衍生物因其电子供体特性而受到研究。 这些特性在开发用于有机半导体的n型掺杂剂方面具有价值,有机半导体用于生产薄膜晶体管和太阳能电池等电子器件 .
药理学
2-(1H-苯并咪唑-2-基)丙酰胺的苯并咪唑核心是一种众所周知的药效团,具有广泛的生物活性。 可以探索其药理作用,例如抗菌、抗寄生虫或抗癌活性。 一些苯并咪唑衍生物已显示出对各种肿瘤细胞系的抑制活性,这表明该化合物在癌症药理学研究中的潜在领域 .
作用机制
Target of Action
Similar compounds have been found to interact with serine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell cycle control and DNA repair .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinases , it may influence pathways related to cell cycle control and DNA repair .
Result of Action
If it interacts with serine/threonine-protein kinases , it may influence cell cycle control and DNA repair processes .
生化分析
Biochemical Properties
3-(1H-benzimidazol-2-yl)propanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of 3-(1H-benzimidazol-2-yl)propanimidamide on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 3-(1H-benzimidazol-2-yl)propanimidamide exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-benzimidazol-2-yl)propanimidamide can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that it can have lasting effects on cellular function, even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of 3-(1H-benzimidazol-2-yl)propanimidamide vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-(1H-benzimidazol-2-yl)propanimidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes .
Transport and Distribution
Within cells and tissues, 3-(1H-benzimidazol-2-yl)propanimidamide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. This distribution is crucial for its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(1H-benzimidazol-2-yl)propanimidamide is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-9(12)5-6-10-13-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H3,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXORPZLJBCISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)



![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
